Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate
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Overview
Description
Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate is a compound of interest in organic chemistry due to its unique structural features and potential applications It contains a tert-butyl group, which is known for its steric hindrance and influence on the reactivity of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets. The tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. The amino group can form hydrogen bonds, while the ester group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
Methyl(2S)-2-amino-3-(3-tert-butylphenyl)propanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. Additionally, the (2S) configuration adds to its specificity in biological interactions .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
HJURYJHMTRWDPT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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